molecular formula C9H11NO3 B13452791 Benzoic acid, 2-(2-aminoethoxy)- CAS No. 784983-95-5

Benzoic acid, 2-(2-aminoethoxy)-

Cat. No.: B13452791
CAS No.: 784983-95-5
M. Wt: 181.19 g/mol
InChI Key: FZDRFELMJZGXMU-UHFFFAOYSA-N
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Description

Overview of Structural Features and Functional Group Reactivity in Benzoic acid, 2-(2-aminoethoxy)-

The chemical identity and reactivity of Benzoic acid, 2-(2-aminoethoxy)- are defined by the interplay of its three primary functional groups attached to an aromatic scaffold. The molecule consists of a benzene (B151609) ring substituted with a carboxyl group (-COOH) and an aminoethoxy group (-OCH₂CH₂NH₂) at adjacent carbon atoms (ortho or 1,2-substitution).

The key functional groups are:

Carboxylic Acid Group (-COOH): This group consists of a carbonyl (C=O) and a hydroxyl (-OH) group. It is known to be acidic and can undergo reactions such as deprotonation to form a carboxylate salt, and esterification with alcohols. wikipedia.org

Aromatic Ring (Benzene): The benzene ring is a stable, cyclic, conjugated system. The attached carboxyl and aminoethoxy groups act as directors for any subsequent electrophilic aromatic substitution reactions.

Ether Linkage (-O-): The ethoxy portion of the substituent contains a C-O-C ether linkage, which is generally stable and less reactive than other functional groups in the molecule. nist.gov

Primary Amine Group (-NH₂): The terminal amino group is basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids and can be involved in forming amides or participating in alkylation reactions.

The spatial arrangement of the carboxyl group and the aminoethoxy chain in the ortho position suggests the potential for intramolecular interactions, such as hydrogen bonding, which could influence the compound's conformation and acidity.

Functional GroupExpected ReactivityCommon Reactions
Carboxylic AcidAcidic; can act as an electrophile at the carbonyl carbon.Salt formation (deprotonation), Esterification, Amide formation, Reduction to alcohol.
Primary AmineBasic; Nucleophilic.Salt formation (protonation), Acylation, Alkylation, Diazotization.
EtherGenerally unreactive; can be cleaved under harsh acidic conditions.Ether cleavage (e.g., with HBr or HI).
Aromatic RingSusceptible to electrophilic aromatic substitution; reactivity influenced by substituents.Nitration, Halogenation, Sulfonation, Friedel-Crafts reactions (may be inhibited by the deactivating carboxyl group).

Historical Context and Emergence of Benzoic acid, 2-(2-aminoethoxy)- as a Research Target

Detailed searches of scientific and historical databases reveal no significant information regarding the specific historical context or the emergence of Benzoic acid, 2-(2-aminoethoxy)- as a notable research target. The history of its parent molecule, benzoic acid, dates back to the 16th century, and its structure was determined in 1832. wikipedia.org Many simple derivatives have since been synthesized and studied for various applications. researchgate.netnih.gov However, Benzoic acid, 2-(2-aminoethoxy)- does not appear to have a documented history of discovery or a legacy of research, suggesting it may be a more modern compound of niche interest or an intermediate in larger synthetic pathways that is not widely reported on its own.

Scope and Research Significance of Benzoic acid, 2-(2-aminoethoxy)- in Interdisciplinary Science

Due to the lack of dedicated research publications, the established scope and significance of Benzoic acid, 2-(2-aminoethoxy)- in interdisciplinary science cannot be detailed. However, its molecular structure allows for informed speculation on its potential applications.

The presence of multiple coordination sites—the carboxylate oxygen, the ether oxygen, and the amine nitrogen—makes the molecule a potential multidentate ligand for metal ions. The ortho positioning of the side chain could facilitate the formation of stable five- or six-membered chelate rings with a metal center. Such chelating agents are valuable in coordination chemistry and can be used in catalysis, materials science, or as sequestering agents.

Furthermore, as a bifunctional molecule, it could serve as a versatile building block or monomer in synthetic chemistry. The primary amine offers a reactive handle for derivatization or polymerization, while the carboxylic acid provides another site for forming ester or amide linkages. This positions the compound as a potential precursor for the synthesis of more complex molecules, including pharmaceuticals, polymers, or specialized dyes, similar to how other substituted benzoic acids are used. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

784983-95-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-aminoethoxy)benzoic acid

InChI

InChI=1S/C9H11NO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H,11,12)

InChI Key

FZDRFELMJZGXMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCN

Origin of Product

United States

Advanced Synthetic Methodologies for Benzoic Acid, 2 2 Aminoethoxy and Its Derivatives

Classical Synthetic Pathways to Benzoic acid, 2-(2-aminoethoxy)-: A Mechanistic Perspective

The classical synthesis of "Benzoic acid, 2-(2-aminoethoxy)-" typically involves a multi-step approach, often centered around the formation of an ether linkage to a benzoic acid precursor. The Williamson ether synthesis is a cornerstone of this strategy, offering a reliable method for coupling an alcohol (or its corresponding alkoxide) with an alkyl halide. organic-chemistry.orgtotal-synthesis.comwikipedia.org

Multi-Step Synthesis Strategies for Benzoic acid, 2-(2-aminoethoxy)-

A common and logical multi-step synthesis for "Benzoic acid, 2-(2-aminoethoxy)-" commences with readily available starting materials, such as salicylic (B10762653) acid (2-hydroxybenzoic acid) and 2-aminoethanol. To prevent unwanted side reactions, particularly N-alkylation, the amino group of 2-aminoethanol must be protected before the etherification step.

Step 1: Protection of 2-Aminoethanol

The amino group of 2-aminoethanol is typically protected as a carbamate, with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being the most common choices. The choice of protecting group is crucial as it must be stable to the conditions of the subsequent ether synthesis and easily removable at a later stage.

Boc Protection: 2-aminoethanol can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) to afford N-Boc-2-aminoethanol. This reaction is generally high-yielding and proceeds under mild conditions. total-synthesis.com

Cbz Protection: Alternatively, benzyl (B1604629) chloroformate (Cbz-Cl) can be used to protect the amino group under Schotten-Baumann conditions, typically using an aqueous solution of sodium carbonate or bicarbonate. total-synthesis.comorganic-chemistry.org

Step 2: Conversion of Protected 2-Aminoethanol to an Alkylating Agent

The hydroxyl group of the N-protected 2-aminoethanol is then converted into a good leaving group to facilitate the subsequent Sₙ2 reaction. This is commonly achieved by converting the alcohol to an alkyl halide or a sulfonate ester. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate, a highly effective alkylating agent.

Step 3: Williamson Ether Synthesis

The core ether linkage is formed in this step. The phenolic hydroxyl group of a salicylic acid derivative, typically an ester such as methyl salicylate (B1505791) to protect the carboxylic acid, is deprotonated with a suitable base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the previously prepared N-protected 2-aminoethyl tosylate (or halide) in an Sₙ2 reaction. organic-chemistry.orgtotal-synthesis.comwikipedia.org

Common bases for generating the phenoxide include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. wikipedia.orgmasterorganicchemistry.com The use of an ester of salicylic acid prevents the acidic carboxylic proton from interfering with the base.

Step 4: Deprotection and Saponification

The final steps involve the removal of the protecting groups.

If a Boc group was used, it is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). total-synthesis.comjk-sci.com

A Cbz group is commonly cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is a mild and efficient method. total-synthesis.comorganic-chemistry.org

Following the deprotection of the amino group, the methyl ester is saponified using a base such as sodium hydroxide (B78521), followed by acidic workup to yield the final product, "Benzoic acid, 2-(2-aminoethoxy)-".

A representative reaction scheme is outlined below:

Protection: 2-Aminoethanol + Boc₂O → N-Boc-2-aminoethanol

Activation: N-Boc-2-aminoethanol + TsCl → N-Boc-2-aminoethyl tosylate

Etherification: Methyl salicylate + N-Boc-2-aminoethyl tosylate (with K₂CO₃ in DMF) → Methyl 2-(2-(N-Boc-amino)ethoxy)benzoate

Deprotection & Saponification: a. Methyl 2-(2-(N-Boc-amino)ethoxy)benzoate + TFA → Methyl 2-(2-aminoethoxy)benzoate b. Methyl 2-(2-aminoethoxy)benzoate + NaOH, then H₃O⁺ → Benzoic acid, 2-(2-aminoethoxy)-

Green Chemistry Approaches in the Synthesis of Benzoic acid, 2-(2-aminoethoxy)-

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles can be applied to the synthesis of "Benzoic acid, 2-(2-aminoethoxy)-" to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Media Syntheses of Benzoic acid, 2-(2-aminoethoxy)-

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the Williamson ether synthesis step in the production of "Benzoic acid, 2-(2-aminoethoxy)-", several greener alternatives to traditional solvents like DMF can be considered.

While a completely solvent-free synthesis may be challenging for this particular reaction, the use of greener solvents is a viable option. For instance, solvents derived from renewable resources, such as glycerol, have been shown to be effective media for various organic reactions. nih.gov

More promising is the use of aqueous media , often in conjunction with a phase-transfer catalyst. This approach has been successfully applied to the synthesis of other ethers. researchgate.net In the context of synthesizing "Benzoic acid, 2-(2-aminoethoxy)-", a phase-transfer catalyst could facilitate the reaction between the water-insoluble methyl salicylate and the N-protected 2-aminoethyl tosylate in a biphasic system of water and an organic solvent, or even in water alone with a surfactant.

Catalytic Methodologies for Benzoic acid, 2-(2-aminoethoxy)- Formation

The use of catalysts can significantly improve the efficiency and environmental footprint of a synthesis. In the preparation of "Benzoic acid, 2-(2-aminoethoxy)-", catalytic methods can be employed in several steps.

Phase-Transfer Catalysis (PTC): As mentioned above, PTC is a powerful technique for conducting reactions between reactants in different phases. In the Williamson ether synthesis step, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can transport the phenoxide from the aqueous or solid phase to the organic phase where the alkylating agent resides. This can allow the use of milder bases like sodium hydroxide or potassium carbonate and can often be performed in more environmentally benign solvents, including water. acsgcipr.org The use of PTC can lead to higher yields, shorter reaction times, and simpler work-up procedures.

The table below illustrates the potential benefits of using a phase-transfer catalyst in the Williamson ether synthesis for preparing the precursor to "Benzoic acid, 2-(2-aminoethoxy)-".

MethodSolventBaseCatalystAdvantages
Classical DMFNaHNoneHigh yield, but requires hazardous solvent and reagent.
PTC Toluene/WaterNaOHTetrabutylammonium bromideUse of greener solvent, safer base, often milder conditions. acsgcipr.org

Other Catalytic Approaches: Research into the catalytic O-alkylation of phenols is an active area. While not yet specifically reported for the synthesis of "Benzoic acid, 2-(2-aminoethoxy)-", the development of new catalytic systems, for example, using transition metals, could offer more direct and efficient routes in the future.

Chemo- and Regioselective Functionalization of Benzoic acid, 2-(2-aminoethoxy)-

"Benzoic acid, 2-(2-aminoethoxy)-" possesses three distinct functional groups: a carboxylic acid, a primary amine, and an ether linkage within an aromatic scaffold. This rich functionality allows for a variety of chemo- and regioselective transformations to generate a diverse range of derivatives.

The primary amine and the carboxylic acid are the most reactive sites for further functionalization. The challenge lies in selectively modifying one group while leaving the other intact.

Chemoselective N-Functionalization: The primary amino group can be selectively acylated, alkylated, or sulfonylated. To achieve this, the carboxylic acid group can be temporarily protected as an ester. For example, reaction of the methyl ester of "Benzoic acid, 2-(2-aminoethoxy)-" with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base would yield the corresponding N-acyl derivative. Subsequent saponification would then provide the N-functionalized benzoic acid.

Chemoselective COOH-Functionalization: Conversely, the carboxylic acid can be selectively converted into esters, amides, or other derivatives. This typically requires the protection of the more nucleophilic amino group. For instance, the Boc-protected intermediate from the synthesis described in section 2.1.1 could be reacted with an alcohol in the presence of an acid catalyst (Fischer esterification) or with an amine using a coupling agent (e.g., DCC, EDC) to form an ester or amide, respectively. Subsequent deprotection of the Boc group would then yield the desired derivative.

Regioselective Functionalization of the Aromatic Ring: The 2-(2-aminoethoxy) substituent is an ortho, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the positions ortho and para to the ether linkage. The specific regioselectivity would be influenced by steric hindrance from the side chain and the electronic effects of both the ether and the carboxylic acid (or its ester).

The following table provides a summary of potential chemo- and regioselective functionalization reactions for "Benzoic acid, 2-(2-aminoethoxy)-".

Functional GroupReaction TypeReagentsPotential Product
Amino Group AcylationAcyl chloride, baseN-Acyl derivative
Amino Group SulfonylationSulfonyl chloride, baseN-Sulfonyl derivative
Carboxylic Acid EsterificationAlcohol, acid catalystEster derivative
Carboxylic Acid AmidationAmine, coupling agentAmide derivative
Aromatic Ring NitrationHNO₃, H₂SO₄Nitro-substituted derivative
Aromatic Ring HalogenationBr₂, FeBr₃Bromo-substituted derivative

Strategies for Selective Derivatization of Amino and Carboxyl Moieties in Benzoic acid, 2-(2-aminoethoxy)-

The differential reactivity of the carboxyl and amino groups in Benzoic acid, 2-(2-aminoethoxy)- allows for their selective derivatization through the use of orthogonal protecting group strategies. An orthogonal set of protecting groups is a collection of groups where each can be removed in the presence of the others by a specific set of reagents and conditions. This approach is fundamental to achieving controlled, stepwise modifications of the scaffold.

Protection and Derivatization of the Amino Group:

To modify the carboxylic acid, the more nucleophilic amino group must first be protected. The most common strategy involves the use of carbamate-based protecting groups, such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).

Boc Protection: The amino group can be selectively protected by reacting Benzoic acid, 2-(2-aminoethoxy)- with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The resulting N-Boc protected intermediate masks the amine's nucleophilicity, allowing the carboxyl group to undergo reactions such as esterification or amidation using standard coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The Boc group is stable to a wide range of non-acidic conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA).

Fmoc Protection: Alternatively, the amine can be protected with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The Fmoc group is notably stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638) in DMF. This orthogonality to the acid-labile Boc group and acid-stable ester groups makes the Fmoc group highly valuable in complex syntheses.

Protection and Derivatization of the Carboxyl Group:

To derivatize the amino group, the carboxylic acid is typically converted into an ester, which is significantly less reactive.

Esterification: The carboxyl group can be protected as a simple alkyl ester (e.g., methyl or ethyl ester) through Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid) or by reaction with an alkyl halide under basic conditions. Once the carboxylic acid is protected, the free amino group can be acylated, alkylated, or used in other nucleophilic reactions. The ester can then be saponified using aqueous base (e.g., NaOH or LiOH) to regenerate the carboxylic acid without affecting many common amine-protecting groups.

Table 1: Orthogonal Protecting Group Strategies for Derivatization

Functional Group to ProtectProtecting GroupAbbreviationProtection Reagent ExampleDeprotection ConditionsOrthogonal To
Aminotert-ButoxycarbonylBocDi-tert-butyl dicarbonateTrifluoroacetic Acid (TFA)Fmoc, Benzyl esters
Amino9-FluorenylmethoxycarbonylFmocFmoc-Cl20% Piperidine in DMFBoc, Alkyl esters
CarboxylMethyl/Ethyl Ester-Methanol/Ethanol, H₂SO₄ (cat.)NaOH or LiOH in H₂O/MeOHBoc, Fmoc
CarboxylBenzyl EsterBnBenzyl bromide, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Fmoc, Boc

Synthesis of Conjugates and Probes Incorporating Benzoic acid, 2-(2-aminoethoxy)- Scaffolds

The bifunctional nature of Benzoic acid, 2-(2-aminoethoxy)- makes it an ideal linker or scaffold for creating molecular probes and bioconjugates. Its structure allows for the connection of two different molecular entities, such as a reporter group (e.g., a fluorophore) and a targeting moiety or reactive group for conjugation.

Synthesis of Fluorescent Probes:

A common application is in the design of fluorescent probes, where the scaffold can be used to link a fluorophore to a recognition element. A general synthetic strategy involves:

Selective Protection: The synthesis begins with the selective protection of either the amino or carboxyl group of the Benzoic acid, 2-(2-aminoethoxy)- scaffold, as described in section 2.3.1.

Fluorophore Attachment: The unprotected functional group is then coupled to a fluorophore. For example, if the amine is protected with a Boc group, the carboxylic acid can be activated and reacted with an amino-functionalized dye (e.g., an amino-coumarin or fluorescein (B123965) derivative).

Deprotection: The protecting group (in this case, Boc) is removed to reveal the free amino group.

Conjugation or Functionalization: The newly deprotected amine can then be reacted with another molecule, for instance, an activated ester of biotin (B1667282) to create a biotinylated fluorescent probe, or a maleimide (B117702) group for conjugation to thiol-containing biomolecules like peptides or proteins.

The ethoxy portion of the scaffold provides flexibility and increases water solubility, which are often desirable properties for biological probes. The specific choice of fluorophore and the conjugated biomolecule determines the probe's application, such as in fluorescence microscopy or immunoassays.

Table 2: Components of a Hypothetical Probe Using the Benzoic acid, 2-(2-aminoethoxy)- Scaffold

ComponentExample MoietyFunctionPoint of Attachment on Scaffold
Scaffold Benzoic acid, 2-(2-aminoethoxy)-Provides a structural link and spacing between other components.-
Reporter Group Dansyl ChlorideA fluorescent group for detection.Amino Group
Conjugation Moiety N-Hydroxysuccinimide (NHS) EsterA reactive group for covalent attachment to primary amines on a target biomolecule.Carboxyl Group
Targeting Ligand Folic AcidA small molecule used to target cells expressing the folate receptor.Amino Group (post-conjugation)

Computational Chemistry and Theoretical Investigations of Benzoic Acid, 2 2 Aminoethoxy

Quantum Chemical Calculations on Electronic Structure and Reactivity of Benzoic acid, 2-(2-aminoethoxy)-

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule, governed by its electronic structure.

"Benzoic acid, 2-(2-aminoethoxy)-" possesses several rotatable single bonds, specifically within the 2-aminoethoxy side chain and the bond connecting it to the benzene (B151609) ring, as well as the C-O bond of the carboxylic acid group. This flexibility gives rise to multiple conformers. Density Functional Theory (DFT) is the computational method of choice for accurately determining the geometries and relative stabilities of these conformers.

A typical study would involve a systematic conformational search. The potential energy surface would be scanned by rotating key dihedral angles, such as the C(ring)-O-C-C and O-C-C-N angles. The resulting structures would be optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p). The calculations would likely reveal that the most stable conformers are stabilized by intramolecular hydrogen bonds, for instance, between the amino group's hydrogen and the ether oxygen, or between the carboxylic acid proton and the ether oxygen.

Table 1: Hypothetical Relative Energies of "Benzoic acid, 2-(2-aminoethoxy)-" Conformers Calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

ConformerKey Dihedral Angles (C-O-C-C, O-C-C-N)Relative Energy (kcal/mol)Noteworthy Interactions
Conf-1 (Global Minimum)~178°, ~65°0.00Intramolecular H-bond (NH···O-ether)
Conf-2~80°, ~180°1.25Intramolecular H-bond (OH···N)
Conf-3~180°, ~180°2.80Extended, linear side-chain
Conf-4~-85°, ~70°3.50Gauche conformation

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), alongside DFT, are invaluable for predicting spectroscopic data. These predictions are crucial for identifying the molecule and understanding its vibrational modes.

Frequency calculations performed on the optimized geometries of the most stable conformers would yield theoretical infrared (IR) and Raman spectra. The results would show characteristic vibrational frequencies. For example, the C=O stretch of the carboxylic acid group would be expected around 1700-1750 cm⁻¹. The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ region, and the aromatic C-H stretches above 3000 cm⁻¹. The presence of intramolecular hydrogen bonding would be predicted to cause a red-shift (a shift to lower wavenumbers) in the involved O-H or N-H stretching frequencies.

Table 2: Predicted Key Vibrational Frequencies for the Most Stable Conformer of "Benzoic acid, 2-(2-aminoethoxy)-"

Vibrational ModePredicted Frequency (cm⁻¹, scaled)Expected Intensity
N-H Asymmetric Stretch3450Medium
N-H Symmetric Stretch3360Medium
O-H Stretch (Carboxylic Acid)3150 (Broad, H-bonded)Strong
Aromatic C-H Stretch3080Weak
C=O Stretch (Carboxylic Acid)1715Very Strong
C-O Stretch (Ether)1250Strong

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For "Benzoic acid, 2-(2-aminoethoxy)-", the HOMO would likely be localized on the electron-rich benzene ring and the lone pairs of the ether oxygen and amino nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO would be expected to be distributed over the carboxylic acid group and the π* system of the benzene ring, marking the likely sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital (FMO) Properties

ParameterValue (eV)Interpretation
HOMO Energy-6.20Electron-donating capability, localized on the ring and heteroatoms.
LUMO Energy-1.55Electron-accepting capability, localized on the carboxylic acid and ring.
HOMO-LUMO Gap (ΔE)4.65Indicates moderate chemical reactivity and kinetic stability.

Molecular Dynamics Simulations of Benzoic acid, 2-(2-aminoethoxy)- in Different Environments

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with their surroundings.

MD simulations using a force field (like AMBER or CHARMM) would be performed to understand how solvents influence the molecule's structure. The molecule would be simulated in a box of explicit solvent molecules, such as water (polar, protic) and cyclohexane (B81311) (non-polar).

In a polar solvent like water, the simulations would likely show that conformers with exposed polar groups (the carboxylic acid and amino group) are favored. The solvent would form strong hydrogen bonds with these groups, disrupting the intramolecular hydrogen bonds that stabilize certain conformers in the gas phase. The extended conformer (Conf-3) might become more populated. In a non-polar solvent, the results would be closer to the gas-phase predictions, with folded, internally hydrogen-bonded structures being more prevalent.

MD simulations can also be used to model how "Benzoic acid, 2-(2-aminoethoxy)-" interacts with other molecules, which is key to understanding its behavior in a biological or material context. A model system could involve simulating the dimerization of two "Benzoic acid, 2-(2-aminoethoxy)-" molecules or its interaction with a simple biological mimic, like a lipid bilayer.

Simulations of dimerization would likely show the formation of a stable dimer through hydrogen bonding between the carboxylic acid groups of two molecules, a common motif for carboxylic acids. The analysis of the simulation trajectory would provide detailed information on the strength and lifetime of these interactions.

Table 4: Hypothetical Interaction Energies for "Benzoic acid, 2-(2-aminoethoxy)-" Dimerization Derived from MD simulations with subsequent QM/MM analysis.

Interaction MotifDominant Interaction TypeAverage Interaction Energy (kcal/mol)
Carboxylic Acid DimerDouble Hydrogen Bonding (O-H···O=C)-12.5
Amino-Carboxylate Salt BridgeHydrogen Bonding and Electrostatic-9.8
Pi-Pi Stackingvan der Waals / Dispersion-3.1

Structure-Activity/Property Relationship (SAR/SPR) Modeling for Benzoic acid, 2-(2-aminoethoxy)- Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies on various benzoic acid derivatives have provided valuable frameworks for predicting biological activity based on molecular structure. These studies often reveal the critical role of electronic and steric properties of substituents on the benzoic acid core.

SAR studies on benzoic acid derivatives with anti-sickling properties have highlighted the importance of both hydrophilic and hydrophobic features. iomcworld.com The presence of hydrophilic substituents on the phenyl ring is thought to facilitate binding to polar amino acid residues, while the phenyl core itself provides necessary hydrophobic interactions. iomcworld.com The aminoethoxy group in Benzoic acid, 2-(2-aminoethoxy)- possesses both hydrogen bond donor and acceptor capabilities, which could contribute to its interaction with biological targets. iomcworld.com

Moreover, the positioning of substituents has been shown to be crucial. For local anesthetic activity, electron-donating groups such as alkoxy and amino groups at the ortho or para positions of benzoic acid derivatives tend to enhance activity. pharmacy180.comyoutube.com This is attributed to an increase in the electron density of the carbonyl oxygen. pharmacy180.com The development of SAR and QSAR models for analogs of Benzoic acid, 2-(2-aminoethoxy)- would likely involve the calculation of various molecular descriptors, including:

Electronic Descriptors: Dipole moment, HOMO-LUMO gap, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft steric parameters).

Hydrophobicity Descriptors: LogP.

By correlating these descriptors with experimentally determined biological activities or properties of a series of analogs, robust predictive models could be developed.

Advanced Spectroscopic and Analytical Characterization of Benzoic Acid, 2 2 Aminoethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzoic acid, 2-(2-aminoethoxy)-

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For "Benzoic acid, 2-(2-aminoethoxy)-", a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the aminoethoxy side chain, and the amino and carboxylic acid protons. The aromatic region would likely display a complex splitting pattern due to the ortho-substitution. The chemical shifts would be influenced by the electron-donating nature of the ethoxy group and the electron-withdrawing carboxylic acid group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom. The chemical shifts of the aromatic carbons would provide further evidence of the substitution pattern. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.

Hypothetical ¹H and ¹³C NMR Data for Benzoic acid, 2-(2-aminoethoxy)-

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C1-~120.0
C2-~155.0
C3~7.0 (d)~115.0
C4~7.4 (t)~132.0
C5~7.1 (t)~122.0
C6~7.8 (d)~130.0
C=O11.0-12.0 (s, br)~170.0
O-CH₂~4.2 (t)~68.0
CH₂-N~3.1 (t)~40.0
NH₂~2.5 (s, br)-

Note: This is a hypothetical data table. Actual chemical shifts can vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet, br = broad.

Multidimensional NMR Techniques for Elucidating Complex Structures of Benzoic acid, 2-(2-aminoethoxy)- Derivatives

For more complex derivatives of "Benzoic acid, 2-(2-aminoethoxy)-", multidimensional NMR techniques such as COSY, HSQC, and HMBC would be crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic ring and the aminoethoxy side chain. For instance, correlations between the adjacent aromatic protons and between the protons of the two methylene groups would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

Dynamic NMR Studies on Intramolecular Processes involving Benzoic acid, 2-(2-aminoethoxy)-

Dynamic NMR (DNMR) studies could provide insights into the conformational dynamics of "Benzoic acid, 2-(2-aminoethoxy)-". Potential intramolecular processes that could be investigated include:

Rotation around the C-O and C-C bonds of the ethoxy side chain: Variable temperature NMR experiments could reveal information about the rotational energy barriers of the side chain. At lower temperatures, distinct signals for different conformers might be observed.

Ortho-Effect and Hydrogen Bonding: The ortho-aminoethoxy substituent can influence the orientation of the carboxylic acid group. Intramolecular hydrogen bonding between the amino group and the carboxylic acid or the ether oxygen could be possible. DNMR could be used to study the dynamics of these interactions and their effect on the conformational preferences of the molecule. Studies on other ortho-substituted benzoic acids have shown that the substituent can force the carboxylic acid group out of the plane of the benzene (B151609) ring, a phenomenon known as the "ortho-effect". youtube.com

Mass Spectrometry Techniques for Benzoic acid, 2-(2-aminoethoxy)-

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fragmentation Pathways Analysis of Benzoic acid, 2-(2-aminoethoxy)- by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of "Benzoic acid, 2-(2-aminoethoxy)-". After ionization (e.g., by electrospray ionization - ESI), the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide structural information. Based on the fragmentation of related compounds like benzoic acid and ethers, the following fragmentation pathways can be postulated: nih.govlibretexts.orgdocbrown.info

Loss of the aminoethoxy side chain: A primary fragmentation would likely involve the cleavage of the ether bond, leading to the loss of the aminoethoxy group and the formation of a benzoyl cation.

Fragmentation of the side chain: Cleavage within the aminoethoxy side chain could lead to the loss of smaller neutral molecules like ethylene (B1197577) imine or ethanolamine.

Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for benzoic acids.

Hypothetical Tandem Mass Spectrometry Fragmentation Data for Benzoic acid, 2-(2-aminoethoxy)-

Precursor Ion (m/z) Fragment Ion (m/z) Plausible Neutral Loss Proposed Fragment Structure
196.0917 [M+H]⁺121.0284C₂H₇NOBenzoyl cation
196.0917 [M+H]⁺151.0600CO₂H₂Ion resulting from decarboxylation
196.0917 [M+H]⁺135.0441C₂H₅NIon from cleavage of C-N bond
121.028493.0335COPhenyl cation
121.028477.0386CO₂Benzene cation

Note: This is a hypothetical data table. The m/z values are calculated based on the exact masses of the elements.

High-Resolution Mass Spectrometry in Elucidating Benzoic acid, 2-(2-aminoethoxy)- Metabolites (Non-human focus)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a key technique for the identification of metabolites in various biological systems, including plants. researchgate.netrsc.orgdrugtargetreview.commdpi.comnih.gov If "Benzoic acid, 2-(2-aminoethoxy)-" were introduced to a plant system, HRMS could be used to identify its metabolic products. The high mass accuracy of HRMS allows for the determination of the elemental composition of metabolites, which is crucial for their identification.

Potential metabolic transformations in a plant could include:

Hydroxylation: Addition of one or more hydroxyl groups to the aromatic ring.

Glycosylation: Conjugation with a sugar moiety, a common detoxification pathway in plants.

N-acetylation: Acetylation of the primary amino group.

O-demethylation/dealkylation: Cleavage of the ether linkage.

By comparing the HRMS data of control and treated plant extracts, unique metabolite peaks can be identified. Subsequent MS/MS analysis of these peaks would provide structural information to elucidate the exact nature of the metabolic modifications.

X-ray Crystallography and Solid-State Analysis of Benzoic acid, 2-(2-aminoethoxy)-

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for "Benzoic acid, 2-(2-aminoethoxy)-" is currently available in the Cambridge Structural Database, we can infer its likely solid-state structure based on related compounds. rsc.orgconicet.gov.arrsc.org

It is highly probable that "Benzoic acid, 2-(2-aminoethoxy)-" would form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules. The presence of the amino group and the ether oxygen offers additional sites for hydrogen bonding, potentially leading to a more complex three-dimensional network. The ortho-substituent is likely to cause the carboxylic acid group to be twisted out of the plane of the benzene ring.

Hypothetical Crystallographic Data for Benzoic acid, 2-(2-aminoethoxy)-

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~12.1
β (°)~95
V (ų)~1030
Z4
Hydrogen BondingO-H···O (dimer), N-H···O

Note: This is a hypothetical data table. The actual crystallographic parameters can only be determined experimentally.

Single Crystal X-ray Diffraction Studies on Benzoic acid, 2-(2-aminoethoxy)- and its Salts

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be crucial for elucidating the molecular structure of "Benzoic acid, 2-(2-aminoethoxy)-" and its salts, providing insights into bond lengths, bond angles, and intermolecular interactions.

While specific single crystal X-ray diffraction data for "Benzoic acid, 2-(2-aminoethoxy)-" is not available in the reviewed literature, studies on similar compounds, such as 4-benzamido-2-hydroxy-benzoic acid, demonstrate the utility of this technique. For this related compound, X-ray diffraction revealed a dihedral angle of 3.96 (12)° between the aromatic rings and the presence of intramolecular O-H⋯O hydrogen bonds. nih.gov In the crystal structure of 4-benzamido-2-hydroxy-benzoic acid, carboxylic acid inversion dimers are formed through pairs of O-H⋯O hydrogen bonds. nih.gov Such detailed structural information is vital for understanding the compound's physical and chemical properties.

The general process of single crystal X-ray diffraction involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. It is important to note that exposure to X-rays can sometimes cause damage to the crystal, particularly in metalloproteins, which can lead to changes in the structure being studied. nih.gov

Polymorphism and Co-crystallization Studies of Benzoic acid, 2-(2-aminoethoxy)-

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability. Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in the same crystal lattice, is another area of significant interest.

Studies on benzoic acid and its derivatives have shown that they can form co-crystals with various other molecules, and these co-crystals can exhibit polymorphism. For example, co-crystallization of benzoic acid with N-containing bases like diazabicyclo[2.2.2]octane (DABCO) has resulted in different polymorphs depending on the preparation method (solution vs. grinding). rsc.org Similarly, research on 2-((2,6-dichlorophenyl)amino)benzoic acid has revealed the existence of multiple polymorphic forms and a cocrystal salt. rsc.orguky.edu

Investigating the polymorphism and co-crystallization of "Benzoic acid, 2-(2-aminoethoxy)-" would be essential for understanding its solid-state properties and for developing new materials with tailored characteristics. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) are commonly used to characterize different polymorphic forms and co-crystals. rsc.orgresearchgate.net

Advanced Chromatographic and Electrophoretic Methods for Benzoic acid, 2-(2-aminoethoxy)- Quantitation and Separation

Chiral Separation of Benzoic acid, 2-(2-aminoethoxy)- Enantiomers

"Benzoic acid, 2-(2-aminoethoxy)-" is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers can have different biological activities, their separation and quantification are crucial. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used technique for chiral separations. yakhak.orgmdpi.com

While no specific methods for the chiral separation of "Benzoic acid, 2-(2-aminoethoxy)-" enantiomers have been reported, methods developed for other chiral amines and amino acid derivatives can provide a starting point. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven effective for separating the enantiomers of various chiral amines and α-amino acid esters after derivatization. yakhak.org The choice of CSP, mobile phase composition, and derivatizing agent are critical factors for achieving successful enantiomeric resolution. yakhak.orgrsc.org

Coupling Techniques (e.g., LC-MS, GC-MS, CE-MS) for Complex Mixture Analysis involving Benzoic acid, 2-(2-aminoethoxy)-

For the analysis of "Benzoic acid, 2-(2-aminoethoxy)-" in complex mixtures, coupling chromatographic or electrophoretic separation techniques with mass spectrometry (MS) offers high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds. LC-MS methods have been developed for the quantification of benzoic acid and its derivatives in various matrices, including biological fluids and environmental samples. psu.edumdpi.comnih.govvu.edu.au The use of isotope dilution LC-MS can provide highly accurate and precise quantification. psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like benzoic acid, derivatization is often required to increase their volatility. nih.govresearchgate.netscholarsresearchlibrary.com Trimethylsilyl derivatization is a common approach for the GC-MS analysis of benzoic acid. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another valuable technique for the analysis of charged species. A CE-MS method has been developed for the rapid determination of aristolochic acids, which are structurally related to benzoic acid derivatives, in various samples. nih.gov This technique offers high separation efficiency and can provide structural information through MS detection. nih.gov

The selection of the appropriate coupled technique would depend on the specific properties of "Benzoic acid, 2-(2-aminoethoxy)-" and the nature of the sample matrix.

Mechanistic Insights into Reactions and Interactions Involving Benzoic Acid, 2 2 Aminoethoxy

Surface and Interface Interaction Mechanisms of Benzoic acid, 2-(2-aminoethoxy)-

  • No studies were found that investigate the surface and interface interaction mechanisms of this specific benzoic acid derivative.
  • Due to the constraints of providing scientifically accurate information based on verifiable sources, the generation of the requested article with detailed research findings and data tables is not feasible at this time.

    Lack of Publicly Available Research Data for Benzoic acid, 2-(2-aminoethoxy)- in Specified Applications

    Following a comprehensive and exhaustive search of scholarly articles, research databases, and patent literature, it has been determined that there is a notable absence of publicly available scientific information regarding the specific applications of Benzoic acid, 2-(2-aminoethoxy)- in the fields of advanced materials science and chemical synthesis as outlined in the requested article structure.

    Polymer Chemistry: No studies were found detailing the incorporation of Benzoic acid, 2-(2-aminoethoxy)- into functional polymers, either as a monomer or as a pendent moiety.

    Coordination Chemistry and Ligand Design: There is no available literature on the synthesis, characterization, or catalytic applications of metal complexes formed with Benzoic acid, 2-(2-aminoethoxy)- as a ligand.

    Supramolecular Chemistry: The role of Benzoic acid, 2-(2-aminoethoxy)- in the formation or study of supramolecular assemblies is not documented in the accessible scientific literature.

    While general information exists for related compounds, such as other aminobenzoic acid derivatives and various carboxylic acid ligands in materials science, the strict requirement to focus solely on Benzoic acid, 2-(2-aminoethoxy)- cannot be met without specific research findings for this exact molecule. To maintain scientific accuracy and adhere to the provided instructions, an article with detailed, informative, and scientifically sound content for each specified section and subsection cannot be generated at this time.

    The creation of such an article would necessitate speculation and the extrapolation of data from different, albeit structurally related, compounds, which would not be a factual representation of the state of research for the subject compound. Therefore, in the interest of providing accurate and non-hallucinatory information, the requested article cannot be produced.

    Applications of Benzoic Acid, 2 2 Aminoethoxy in Advanced Materials Science and Chemical Synthesis

    Supramolecular Chemistry Involving Benzoic acid, 2-(2-aminoethoxy)-

    Self-Assembly of Benzoic acid, 2-(2-aminoethoxy)- into Ordered Structures

    The molecular architecture of Benzoic acid, 2-(2-aminoethoxy)- facilitates its self-assembly into well-defined supramolecular structures. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The carboxylic acid group and the primary amine group are excellent candidates for forming robust hydrogen bond networks, while the benzene (B151609) ring can participate in aromatic stacking interactions.

    Drawing parallels from studies on other benzoic acid derivatives, the self-assembly of Benzoic acid, 2-(2-aminoethoxy)- is expected to be highly dependent on factors such as solvent polarity, concentration, and temperature. For instance, research on tetracarboxylic acid derivatives has demonstrated their ability to form ordered linear nanostructures at the liquid/solid interface through O-H⋯O hydrogen bonds between the carboxylic acid groups. nih.gov It is conceivable that Benzoic acid, 2-(2-aminoethoxy)- could similarly form one-dimensional chains or more complex two-dimensional networks. The flexible ethoxy linker introduces an additional layer of complexity and potential for conformational polymorphism in the resulting assemblies.

    The interplay between the different non-covalent interactions governs the final supramolecular architecture. The hydrogen bonds between the carboxylic acid and amine functionalities can lead to the formation of dimeric or polymeric motifs. These primary structures can then further organize through π-π stacking of the aromatic rings, leading to higher-order assemblies. The ethoxy chain can influence the packing of the molecules, potentially leading to interdigitated structures or porous frameworks.

    Table 1: Potential Non-Covalent Interactions in the Self-Assembly of Benzoic acid, 2-(2-aminoethoxy)-

    Interaction TypeParticipating Functional GroupsPotential Resulting Structures
    Hydrogen BondingCarboxylic acid (-COOH), Amino group (-NH2)Dimers, linear chains, sheets
    π-π StackingBenzene ringStacked columnar arrays
    Van der Waals ForcesEntire moleculeClose packing, stabilization of assemblies
    Dipole-DipoleEther linkage (-O-)Influence on molecular orientation

    Host-Guest Chemistry with Benzoic acid, 2-(2-aminoethoxy)-

    The ability of Benzoic acid, 2-(2-aminoethoxy)- to participate in host-guest chemistry is primarily centered around its capacity to interact with macrocyclic hosts, such as cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating guest molecules of appropriate size and polarity. nih.gov

    Studies on the complexation of benzoic acid and its derivatives with β-cyclodextrin have shown the formation of stable 1:1 inclusion complexes. researchgate.net The hydrophobic benzene ring of the benzoic acid derivative is typically encapsulated within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect. The stability of these complexes is influenced by factors such as the size match between the host and guest, and specific intermolecular interactions like hydrogen bonding.

    In the case of Benzoic acid, 2-(2-aminoethoxy)-, the benzoic acid moiety is expected to be the primary guest component that inserts into the cyclodextrin cavity. The aminoethoxy side chain would likely reside near the rim of the cyclodextrin, where it can interact with the hydroxyl groups of the host through hydrogen bonding. The formation of such host-guest complexes can significantly alter the physicochemical properties of Benzoic acid, 2-(2-aminoethoxy)-, such as its solubility and stability.

    The complexation of various amino acids with α- and β-cyclodextrins has been shown to form 1:1 host-guest inclusion complexes. rsc.orgnih.gov The driving forces for this complexation include the hydrophobic effect, van der Waals forces, and hydrogen bonds. rsc.org

    Table 2: Predicted Parameters for Host-Guest Complexation with β-Cyclodextrin

    Guest MoleculeExpected StoichiometryPrimary Driving ForcePotential Applications
    Benzoic acid, 2-(2-aminoethoxy)-1:1Hydrophobic interactions, Hydrogen bondingEnhanced solubility, controlled release, stabilization

    Benzoic acid, 2-(2-aminoethoxy)- as a Precursor in the Synthesis of Bioactive Compounds (Non-human, non-clinical)

    The structural motifs present in Benzoic acid, 2-(2-aminoethoxy)- make it a valuable starting material for the synthesis of a variety of bioactive compounds for non-human and non-clinical applications, such as in agriculture or as enzyme inhibitors for research purposes. Anthranilic acid (2-aminobenzoic acid), a closely related compound, is widely used as a precursor for biologically active molecules. researchgate.net

    The primary amine and carboxylic acid functionalities serve as convenient handles for chemical modification, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. For example, derivatives of 2-aminobenzoic acid have been synthesized and shown to possess anti-inflammatory and analgesic properties in animal models. nih.gov Similarly, 2-(oxalylamino)-benzoic acid has been identified as a competitive inhibitor of protein-tyrosine phosphatases, making it a useful tool for studying these enzymes. nih.govresearchgate.net

    In an agricultural context, bioactive compounds derived from natural sources, including derivatives of benzoic acid, are of interest for their potential as postharvest additives to prevent microbial growth. nih.gov The synthesis of novel compounds from precursors like Benzoic acid, 2-(2-aminoethoxy)- could lead to the development of new agents for crop protection or food preservation.

    Utilization of Benzoic acid, 2-(2-aminoethoxy)- in Scaffold-Hopping Approaches

    Scaffold hopping is a widely used strategy in medicinal chemistry to design novel compounds by replacing the core structure (scaffold) of a known active molecule with a different one, while retaining similar biological activity. nih.gov The unique combination of a flexible side chain and a rigid aromatic core in Benzoic acid, 2-(2-aminoethoxy)- makes it an interesting candidate for scaffold-hopping exercises.

    For instance, a scaffold-hopping approach was successfully employed to generate new aryl 2-aminopyrimidine (B69317) analogs that inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This demonstrates that the 2-amino-aryl motif can be a key pharmacophore, and by analogy, the 2-amino-benzoic acid structure of our target compound could serve as a starting point for designing inhibitors of various biological targets. The ethoxy linker provides additional vectors for modification to optimize binding and pharmacokinetic properties.

    The general principle involves identifying a known bioactive molecule and replacing its core with the Benzoic acid, 2-(2-aminoethoxy)- scaffold, followed by synthetic modifications to the amino and carboxylic acid groups to mimic the key interactions of the original molecule with its target. This approach could lead to the discovery of novel inhibitors for enzymes or receptors in non-human systems, for example, in the development of new herbicides or pesticides.

    Development of Chemical Probes from Benzoic acid, 2-(2-aminoethoxy)-

    Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes, in particular, are powerful tools for visualizing biological processes in real-time. The scaffold of Benzoic acid, 2-(2-aminoethoxy)- can be chemically modified to create fluorescent probes. The development of such probes often involves the protection-deprotection of key functional groups, such as amino or hydroxyl groups, which can lead to a significant change in fluorescence upon interaction with an analyte. nih.gov

    The amino group of Benzoic acid, 2-(2-aminoethoxy)- can be reacted with a fluorophore that is sensitive to its environment. The carboxylic acid group can be used to attach the probe to a specific targeting moiety or to modulate its solubility and cellular uptake. For example, fluorescent probes based on various dye scaffolds have been developed for live-cell protein imaging. nih.gov By incorporating a bioisostere of a carboxylic acid, non-specific organelle accumulation can be suppressed. nih.gov

    Furthermore, the design of fluorescent probes for detecting reactive oxygen species like peroxynitrite has been achieved using boronate-based response sites attached to a fluorophore. thno.org A similar strategy could be envisioned where the Benzoic acid, 2-(2-aminoethoxy)- scaffold is functionalized with a reactive group that, upon interaction with a specific analyte, triggers a change in the fluorescence of an attached dye. This could enable the development of probes for detecting specific enzymes or small molecules in non-human biological samples.

    No Information Found on the Environmental Fate and Degradation of Benzoic acid, 2-(2-aminoethoxy)-

    Comprehensive research efforts to gather information on the environmental fate and degradation of the chemical compound Benzoic acid, 2-(2-aminoethoxy)- have yielded no specific scientific studies or data. Despite extensive searches for its biodegradation pathways, microbial degradation mechanisms, environmental metabolites, photolytic and chemical degradation, and its behavior in soil and sediment, no relevant information could be located for this particular substance.

    The current body of scientific literature does not appear to contain studies addressing the specific outline requested, which includes:

    Environmental Fate and Degradation Studies of Benzoic Acid, 2 2 Aminoethoxy

    Adsorption and Mobility of Benzoic acid, 2-(2-aminoethoxy)- in Soil and Sediments

    While general information exists for the parent compound, benzoic acid , and some of its other derivatives, these findings cannot be accurately extrapolated to Benzoic acid, 2-(2-aminoethoxy)- due to the unique influence of the 2-(2-aminoethoxy) substituent on the molecule's chemical and physical properties, which would significantly affect its environmental behavior.

    Therefore, this article cannot be generated as per the provided outline due to the absence of available scientific data. Further research and experimental studies would be required to determine the environmental fate and degradation characteristics of Benzoic acid, 2-(2-aminoethoxy)- .

    Future Perspectives and Emerging Research Avenues for Benzoic Acid, 2 2 Aminoethoxy

    Integration of Benzoic acid, 2-(2-aminoethoxy)- in Novel Synthetic Methodologies

    The unique structural features of Benzoic acid, 2-(2-aminoethoxy)-, possessing a carboxylic acid, an ether linkage, and a primary amine, position it as a versatile building block for novel synthetic methodologies. A plausible and efficient route for its synthesis is the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.org This well-established method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In a potential synthetic pathway, 2-hydroxybenzoic acid would be deprotonated with a suitable base to form the corresponding phenoxide, which would then act as a nucleophile, attacking a protected 2-aminoethyl halide, such as 2-(Boc-amino)ethyl chloride. Subsequent deprotection of the amine would yield the target molecule.

    The presence of three distinct functional groups opens avenues for its use in multicomponent reactions, orthogonal synthesis strategies, and the construction of complex molecular architectures. The carboxylic acid moiety can undergo esterification or amidation, while the primary amine can participate in reactions such as N-acylation, reductive amination, and diazotization. The ether linkage, being relatively stable, provides a flexible spacer within the molecule.

    The strategic positioning of the aminoethoxy group at the ortho position to the carboxylic acid could influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. The hydroxyl group of a phenol is known to be an ortho, para-directing and activating substituent. libretexts.orgsavemyexams.com The electron-donating nature of the ether oxygen in the aminoethoxy group would likely enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

    Interactive Data Table: Potential Synthetic Transformations

    Functional GroupReaction TypePotential ReagentsResulting Functional Group
    Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
    Carboxylic AcidAmidationAmine, Coupling AgentAmide
    Primary AmineN-AcylationAcyl Chloride, BaseAmide
    Primary AmineReductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
    Aromatic RingElectrophilic SubstitutionNitrating/Halogenating/Sulfonating AgentSubstituted Aromatic Ring

    Exploration of Advanced Material Properties Derived from Benzoic acid, 2-(2-aminoethoxy)-

    The incorporation of Benzoic acid, 2-(2-aminoethoxy)- into polymers could lead to the development of advanced materials with tailored properties. Aminobenzoic acid derivatives are recognized as valuable monomers in the synthesis of materials like aromatic polyamides (aramids), which are known for their thermal and impact resistance. nih.gov The presence of both an amine and a carboxylic acid in a single molecule allows for its use as a monomer in polycondensation reactions to form polyamides. The flexible aminoethoxy side chain could introduce unique conformational properties to the polymer backbone, potentially influencing its solubility, thermal stability, and mechanical characteristics.

    Furthermore, p-alkoxybenzoic acids are known to exhibit liquid crystalline properties through the formation of hydrogen-bonded dimers. ed.gov While the ortho-substitution in Benzoic acid, 2-(2-aminoethoxy)- might disrupt the typical packing required for liquid crystal formation, the potential for intermolecular hydrogen bonding between the carboxylic acid and amine groups could lead to the formation of self-assembled supramolecular structures with interesting organizational properties. The ability of aminobenzoic acids to form coordination complexes with metal ions also presents opportunities for creating novel metal-organic frameworks (MOFs) or coordination polymers. nih.gov

    Interactive Data Table: Potential Material Applications

    Material TypePotential Role of Benzoic acid, 2-(2-aminoethoxy)-Potential Properties
    PolyamidesMonomerEnhanced solubility, modified thermal and mechanical properties
    Supramolecular AssembliesBuilding blockSelf-assembly through hydrogen bonding
    Metal-Organic FrameworksOrganic linkerPorous materials with catalytic or separation applications

    Unexplored Biological Interactions and Environmental Roles of Benzoic acid, 2-(2-aminoethoxy)- (Strictly non-human, non-clinical)

    Aromatic amino acids and their derivatives are known to be precursors to many important biological compounds. nih.govresearchgate.net The structural similarity of Benzoic acid, 2-(2-aminoethoxy)- to naturally occurring aminobenzoic acids suggests it could interact with biological systems in non-human organisms. For instance, it could be investigated as a potential inhibitor or substrate for enzymes that process aromatic compounds in microorganisms. Aromatic plants produce a variety of compounds with biological activities, including antimicrobial and antioxidant properties. nih.govmdpi.comishs.org The combination of a benzoic acid moiety, known for its antimicrobial properties, with an aminoethoxy group could lead to novel biological activities. herts.ac.uk

    From an environmental perspective, the fate and transport of this compound would be of interest. The degradation of substituted benzoic acids in the environment is influenced by the nature of the substituent groups. benthamdirect.com Benzoic acid itself is generally not persistent in soil and is not expected to leach into groundwater. herts.ac.uk The presence of the aminoethoxy group may affect its biodegradability and sorption to soil particles. It is known that benzoic acid can be metabolized by microorganisms through hydroxylation of the benzene ring. epa.gov The aminoethoxy group could potentially be cleaved or modified by microbial enzymes, leading to different degradation pathways. Studies on the photochemical degradation of substituted benzoic acids have shown that the process is dependent on the nature of the substituents. benthamdirect.com

    Challenges and Opportunities in Benzoic acid, 2-(2-aminoethoxy)- Research

    A significant challenge in the research of Benzoic acid, 2-(2-aminoethoxy)- is its apparent novelty, as indicated by the limited direct references in scientific literature. This presents an opportunity for foundational research, including the development and optimization of its synthesis. A thorough characterization of its physicochemical properties, such as its pKa values, solubility, and spectroscopic data, is essential for any future application.

    The multifunctional nature of the molecule presents both a challenge and an opportunity for synthetic chemists. Selective protection and deprotection strategies will be necessary to control which functional group reacts in a given transformation. However, this same multifunctionality is what makes it a potentially valuable and versatile building block.

    Investigating its potential applications in materials science and biology will require interdisciplinary collaboration. The lack of existing data means that initial explorations will be highly exploratory. However, the potential to discover novel material properties or biological activities provides a strong motivation for such research. The study of its environmental fate will be crucial to ensure that any potential applications are developed with a clear understanding of its environmental impact. nih.govresearchgate.net

    Q & A

    Basic: What synthetic strategies are recommended for preparing Benzoic acid, 2-(2-aminoethoxy)- with high purity?

    Methodological Answer:
    The synthesis typically involves functionalizing benzoic acid with an aminoethoxy group. A two-step approach is common:

    Esterification : React 2-hydroxybenzoic acid with a protected amino-alcohol (e.g., 2-(2-aminoethoxy)ethanol) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

    Deprotection : Remove protecting groups (e.g., benzyl or tert-butoxycarbonyl) using catalytic hydrogenation or acidic hydrolysis .
    Key Considerations :

    • Monitor reaction progress via TLC or HPLC to optimize yield.
    • Purify intermediates using column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures).
    • Confirm purity using 1^1H NMR (e.g., characteristic shifts for the aminoethoxy proton at δ 3.4–3.6 ppm) .

    Advanced: How can researchers reconcile discrepancies between experimental and computational thermodynamic data for this compound?

    Methodological Answer:
    Discrepancies often arise from differences in solvation effects or approximations in computational models. To address this:

    Experimental Validation : Perform calorimetry (e.g., DSC or solution calorimetry) to measure enthalpy of formation and compare with computational results .

    Computational Refinement : Use higher-level DFT methods (e.g., B3LYP/6-311++G(d,p)) with explicit solvent models to improve accuracy .

    Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±2 kJ/mol for calorimetry) and computational convergence thresholds .
    Example : If experimental ΔHf\Delta H_f is 10% lower than calculated, re-evaluate solvent interactions or consider alternative conformers in simulations.

    Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

    Methodological Answer:

    • 1^1H/13^{13}C NMR : Identify the aminoethoxy group (CH2CH_2 protons at δ 3.4–3.6 ppm; adjacent carbons at δ 40–50 ppm) and aromatic protons (δ 6.8–7.8 ppm) .
    • FT-IR : Confirm the presence of carboxylic acid (O-H stretch ~2500–3000 cm1^{-1}) and ether (C-O-C stretch ~1100 cm1^{-1}) .
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity .
      Data Table :
    TechniqueKey Peaks/SignalsPurpose
    1^1H NMRδ 3.4–3.6 (m, 4H, -OCH2CH2NH2)Confirm ether linkage
    FT-IR~1100 cm1^{-1} (C-O-C)Verify ether formation
    HPLCRetention time ~8.2 minPurity assessment

    Advanced: How can the bioactivity of this compound be systematically evaluated for drug delivery applications?

    Methodological Answer:

    In Vitro Assays :

    • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess biocompatibility .

    Drug Release Studies :

    • Encapsulate the compound in PLGA nanoparticles and measure release kinetics in PBS (pH 7.4) via UV-Vis spectroscopy .

    Mechanistic Insights :

    • Conduct molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

    Advanced: How should researchers design stability studies under varying environmental conditions?

    Methodological Answer:

    Stress Testing : Expose the compound to:

    • Temperature : 40°C, 60°C, and 80°C for 4 weeks (ICH Q1A guidelines).
    • pH : Buffer solutions (pH 2, 7, 12) at 25°C for 48 hours .
    • Light : UV irradiation (ICH Q1B) for photostability assessment.

    Analytical Monitoring :

    • Track degradation via HPLC (area% of main peak) and identify byproducts using LC-MS .

    Kinetic Modeling :

    • Apply the Arrhenius equation to predict shelf life at 25°C based on high-temperature data .

    Basic: What safety precautions are critical when handling this compound in the lab?

    Methodological Answer:

    • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (reported irritant in related compounds) .
    • Ventilation : Use a fume hood to prevent inhalation of dust/aerosols.
    • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

    Advanced: How can computational tools predict the environmental fate of this compound?

    Methodological Answer:

    Software : Use EPI Suite or TEST (Toxicity Estimation Software Tool) to estimate:

    • Biodegradation : Likelihood of microbial breakdown (e.g., BIOWIN model).
    • Aquatic Toxicity : Predicted LC50 for fish and Daphnia .

    Experimental Cross-Check :

    • Perform OECD 301F biodegradation tests and compare with computational outputs .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.